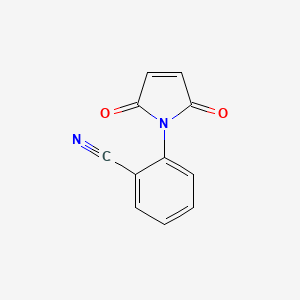

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H6N2O2 . It is related to “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, which is a linker containing a maleimide group with a terminal carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile” is defined by its molecular formula, C11H6N2O2. The average mass of the molecule is 198.178 Da, and the monoisotopic mass is 198.042923 Da .Wissenschaftliche Forschungsanwendungen

Photochemical Properties and Applications

One notable study on pyrrole derivatives, specifically focusing on 4-(1H-pyrrol-1-yl)benzonitrile, delves into its photochemical behavior, which exhibits dual fluorescence in weakly polar environments. The investigation into its photochemical reaction mechanism reveals that solvent polarity significantly influences the barrier height for twisted intramolecular charge transfer, leading to varied fluorescence outcomes. Such findings underscore the potential of pyrrole derivatives in developing photo-responsive materials and sensors, highlighting the importance of solvent interactions in modulating their photochemical properties (Bohnwagner, Burghardt, & Dreuw, 2016).

Synthesis and Chemical Reactivity

The chemical reactivity of pyrrole derivatives is another area of significant interest. For instance, the 1,3-dipolar addition of certain nitrile compounds to pyrrole derivatives has been explored, yielding pyrrolidine derivatives through subsequent reactions. Such synthetic pathways offer a glimpse into the versatility of pyrrole derivatives in synthesizing complex organic molecules, which could have implications in developing novel pharmaceuticals or organic materials (Fischer & Schneider, 1983).

Material Science Applications

In the realm of materials science, the conductive properties of polymers derived from pyrrole derivatives, such as poly[bis(pyrrol-2-yl)arylenes], have been examined. These studies reveal that such polymers, synthesized through electropolymerization, exhibit low oxidation potentials and high stability in their conducting form. This opens up possibilities for their use in electronic devices, highlighting the potential of pyrrole derivatives in the development of conductive polymers with tailored electronic properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(13)15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAPHGKXZOBTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2996358.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2996361.png)

![4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2996370.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2996374.png)

![(2Z)-2-[(4-benzoylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2996378.png)